methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a phenyl group, a pyrazole ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with an appropriate aldehyde and an amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylpyrazole: A simpler pyrazole derivative with similar structural features.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A bis-pyrazole compound with potential biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
Methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ester group and pyrazole ring provide a versatile platform for further chemical modifications and applications.
Biological Activity
Methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by research findings and case studies.
Structural Overview
The molecular formula of this compound is C22H23N3O3. The compound features a pyrazole ring, an ester functional group, and an amine substituent, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Condensation Reaction : The condensation of a pyrazolone derivative with an appropriate amine under acidic conditions.
- Refluxing : The mixture is refluxed in a suitable solvent (e.g., ethanol) for several hours to facilitate the reaction.
- Purification : After cooling, the product is purified through recrystallization.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance:
- Schiff Bases : Derivatives of 4-acyl-5-pyrazolones have shown high antibacterial activity against various pathogens . this compound may share these properties due to its structural similarities.
Anticancer Potential
Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with cellular pathways may lead to:
- Apoptosis Induction : By modulating gene expression and cellular signaling pathways.
Anti-inflammatory Effects
The presence of the pyrazole ring is associated with anti-inflammatory activities. Research shows that similar compounds can inhibit pro-inflammatory cytokines, potentially leading to therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzothiazole Derivatives | Contains benzothiazole moiety | Antimicrobial, anticancer |
Pyrazole Derivatives | Contains pyrazole ring | Anti-inflammatory |
Methyl Acetate | Simple ester structure | Solvent properties |
This table illustrates how this compound stands out due to its complex structure and potential bioactivity compared to simpler compounds like methyl acetate.
Case Studies
A review of literature reveals several case studies focusing on the biological activity of similar compounds:
- Antibacterial Activity Study : A study demonstrated that Schiff bases derived from 4-acylpyrazolones exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- In Vivo Anticancer Research : Another study explored the anticancer potential of pyrazole derivatives in animal models, showing promising results in tumor growth inhibition .
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 2-[4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)11-19-13(3)17-15(10-16(22)24-4)20-21(18(17)23)14-8-6-5-7-9-14/h5-9,12,20H,10-11H2,1-4H3 |
InChI Key |
JGYFGALZMGYDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(C)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
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